Ethyl 3-mercaptopropionate

Description

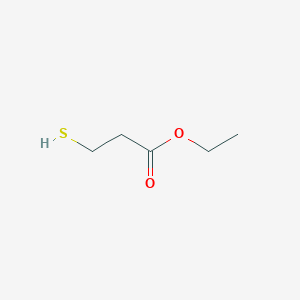

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWLNNCQIHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063922 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], clear liquid | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 to 76.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

density: 1.054 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5466-06-8 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 3-mercaptopropionate (B1240610)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Ethyl 3-mercaptopropionate, a versatile intermediate in organic synthesis and drug development.

Chemical Structure and Identification

This compound is a carboxylic ester and a thiol, characterized by the presence of both an ester functional group and a sulfhydryl group.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl 3-sulfanylpropanoate |

| CAS Number | 5466-06-8[1][2][3][4][5] |

| Molecular Formula | C5H10O2S[2][3][4][5][6][7][8][9] |

| Molecular Weight | 134.20 g/mol [2][3][4][6][7][8][9] |

| SMILES | CCOC(=O)CCS[3][4] |

| InChI Key | CJQWLNNCQIHKHP-UHFFFAOYSA-N[9] |

| Synonyms | Ethyl 3-mercaptopropanoate, 3-Mercaptopropionic acid ethyl ester, Ethyl β-mercaptopropionate[4][5][9][10] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant, skunky, or meaty odor.[1][5] It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents and strong bases.[1][5]

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Clear, colorless liquid[2][5] | |

| Odor | Unpleasant, skunky, meaty[1][5] | |

| Boiling Point | 75-76 °C[1][2][11] | at 10 mmHg |

| Density | 1.059 g/mL[1] | at 20 °C |

| Refractive Index | 1.457[1] | at 20 °C |

| Flash Point | 72 °C (161.6 °F)[2][3][5][12] | Closed Cup |

| Solubility (Ethanol) | 683.61 g/L[4] | at 25 °C |

| Solubility (Methanol) | 1250.21 g/L[4] | at 25 °C |

| Vapor Density | 4.63[2][12] |

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of 3-mercaptopropionic acid with ethanol (B145695). It can also be prepared by the addition of hydrogen sulfide (B99878) to ethyl acrylate. The thiol group is reactive and can undergo various chemical transformations, making it a useful building block in organic synthesis.

This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and ethanol using an ionic liquid catalyst in a microchannel reactor.[6]

Materials:

-

3-mercaptopropionic acid (2000 g)

-

Ethanol (3475 g)

-

1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663) (catalyst, 100 g)[6]

-

Microchannel reactor

-

Pumps

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

The catalyst is mixed evenly with 3-mercaptopropionic acid.[6]

-

The ethanol and the 3-mercaptopropionic acid/catalyst mixture are pumped separately into the microchannel reactor.[6]

-

The reaction is carried out at 80 °C with a residence time of 40 seconds.[6] The molar ratio of 3-mercaptopropionic acid to ethanol is maintained at 1:4.[6]

-

A back pressure of 0.3-0.5 MPa is applied.[6]

-

The resulting reaction mixture is collected and allowed to stand for phase separation.[6]

-

The upper organic layer is separated and purified by distillation to yield this compound.[6]

Expected Yield: 94.2%[6]

Caption: Fischer-Speier esterification of 3-mercaptopropionic acid with ethanol.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and polymers.

-

HIV Protease Inhibitors: It is utilized in the preparation of acylaminobutyldecahydroisoquinolines, which have shown activity as HIV protease inhibitors.[1]

-

Antibiotics: The compound is a precursor for the synthesis of new anti-MRSA (Methicillin-resistant Staphylococcus aureus) cephalosporins.[1]

-

Polymer Synthesis: this compound is employed in the synthesis of polymers such as polyurethanes, polyesters, and acrylics.[3][7] It can act as a polymerization initiator, potentially increasing product yields.[3][7]

-

Flavoring Agent: It is also used as a flavoring agent in the food industry.[10]

Safety and Handling

This compound is classified as an irritant to the eyes, skin, and respiratory system.[2][11][12] It is a combustible liquid and has a strong, unpleasant odor.[2][12]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Measures |

| Irritating to eyes, respiratory system, and skin. [2][11][12] | Wear suitable protective clothing, gloves, and eye/face protection.[2][11] |

| Combustible liquid. [2][12] | Keep away from heat, sparks, and open flames.[2] |

| Stench. [2][12] | Use only in a well-ventilated area.[2] |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Inhalation: Move to fresh air immediately.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious.[2]

In all cases of exposure, seek medical attention.[2]

Caption: Relationship between hazards and corresponding safety precautions.

References

- 1. This compound | 5466-06-8 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 5466-06-8 | FE62969 [biosynth.com]

- 4. scent.vn [scent.vn]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.ie [fishersci.ie]

- 9. Propanoic acid, 3-mercapto-, ethyl ester [webbook.nist.gov]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound, 5466-06-8 [thegoodscentscompany.com]

- 12. fishersci.com [fishersci.com]

Synthesis and purification of Ethyl 3-mercaptopropionate in the lab

An in-depth technical guide on the synthesis and purification of Ethyl 3-mercaptopropionate (B1240610) for researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-mercaptopropionate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis and purification are of significant interest in both academic and industrial laboratories. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound via the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695), using sulfuric acid as a catalyst. Additionally, it outlines a comprehensive purification procedure using vacuum distillation to achieve high purity. All quantitative data is summarized, and key processes are visualized to ensure clarity and reproducibility.

Synthesis of this compound

The most common and straightforward laboratory method for synthesizing this compound is the Fischer esterification of 3-mercaptopropionic acid with excess ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess ethanol serves to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the 3-mercaptopropionic acid, making the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.

Caption: Fischer esterification of 3-mercaptopropionic acid.

Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition:

-

To the flask, add 3-mercaptopropionic acid (0.20 mol, 21.23 g).

-

Add absolute ethanol (1.00 mol, 46.07 g, 58.4 mL). The large excess of ethanol drives the reaction to completion.

-

Slowly and carefully add concentrated sulfuric acid (0.02 mol, 1.96 g, 1.1 mL) with continuous stirring. The addition is exothermic.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the mixture sequentially with:

-

100 mL of cold water to remove excess ethanol and sulfuric acid.

-

100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. (Caution: CO₂ evolution).

-

100 mL of brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous phase.

-

-

Separate the organic layer.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator to yield the crude this compound.

Purification by Vacuum Distillation

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the product.

Purification Workflow

The purification process involves setting up a vacuum distillation apparatus, carefully heating the crude product under reduced pressure, and collecting the fraction that distills at the correct boiling point.

Caption: Workflow for the vacuum distillation of this compound.

Experimental Protocol: Purification

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Use a two-necked flask as the distilling flask to allow for a thermometer and a capillary for ebullition.

-

Distillation:

-

Transfer the crude this compound to the distilling flask.

-

Reduce the pressure of the system to approximately 10-15 mmHg using a vacuum pump.

-

Begin heating the flask gently.

-

Discard the initial fraction (forerun), which may contain volatile impurities.

-

Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 61-63 °C at 10 mmHg.

-

-

Completion: Stop the distillation before all the material has vaporized to prevent the concentration of potentially unstable residues.

-

Characterization: Characterize the purified product by determining its physical constants and using spectroscopic methods (NMR, IR) to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Reactants | |

| 3-Mercaptopropionic Acid | Molar Mass: 106.14 g/mol |

| Ethanol | Molar Mass: 46.07 g/mol ; Density: 0.789 g/mL |

| Product | |

| This compound | Molar Mass: 134.21 g/mol |

| Density: 1.016 g/mL at 25 °C | |

| Boiling Point: 198-200 °C (atm); 61-63 °C (10 mmHg) | |

| Refractive Index (n²⁰/D): 1.447 | |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-85 °C) |

| Duration | 4-6 hours |

| Yield & Purity | |

| Typical Yield | 75-85% |

| Purity (Post-distillation) | >98% |

Safety and Handling

-

3-Mercaptopropionic Acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

-

This compound: Has a strong stench. Work in a well-ventilated area.

-

Vacuum Distillation: There is a risk of implosion. Use glassware rated for vacuum work and a safety screen.

Physical properties of Ethyl 3-mercaptopropionate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl 3-mercaptopropionate (B1240610) (CAS No. 5466-06-8), a crucial intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities.

Core Physical Properties

Ethyl 3-mercaptopropionate is a colorless to pale yellow liquid.[1][2] Key physical properties are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

| Physical Property | Value | Conditions |

| Boiling Point | 162 °C | @ 760 mmHg[1][3] |

| 75 - 76 °C | @ 10 mmHg[1][4][5][6] | |

| Density | 1.059 g/mL | @ 20 °C[1][4][6] |

| 1.058 - 1.063 g/mL | @ 20 °C[3] | |

| 1.055 g/cm³ | @ 20 °C[2] | |

| Molecular Formula | C₅H₁₀O₂S | |

| Molecular Weight | 134.19 g/mol | [7] |

| CAS Number | 5466-06-8 | [3][5][7][8] |

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the identity, purity, and consistency of chemical substances. Standardized methodologies are crucial for reproducible results.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology based on ASTM D1120: Standard Test Method for Boiling Point of Engine Coolants

While originally designed for engine coolants, the principles of this method are broadly applicable for the determination of the equilibrium boiling point of liquids.[1][4][5][8]

-

Apparatus:

-

A round-bottom flask of suitable size.

-

A heating mantle or other controllable heat source.

-

A condenser (reflux type).

-

A calibrated thermometer or temperature probe positioned to measure the vapor temperature.

-

Boiling chips to ensure smooth boiling.

-

For reduced pressure measurements, a vacuum pump, manometer, and a bleed valve for pressure control are required.

-

-

Procedure:

-

Place a measured volume of this compound into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are secure. If performing a vacuum distillation, connect the apparatus to the vacuum system.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.

-

For vacuum distillation, once the system is sealed, slowly evacuate it to the desired pressure.

-

Record the temperature at which a steady reflux is observed and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point at the recorded pressure.

-

For atmospheric pressure, the principle is the same, without the vacuum setup. The liquid is heated until it boils, and the constant temperature of the vapor is recorded as the boiling point.[4]

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a pycnometer, hydrometer, or a digital density meter.

Methodology based on ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method utilizes an oscillating U-tube to provide a precise and rapid determination of liquid density.[3][6][7][9][10]

-

Apparatus:

-

A digital density meter equipped with an oscillating U-tube.

-

A temperature-controlled sample cell.

-

Syringes for sample injection.

-

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water) at the desired temperature (e.g., 20 °C).

-

Ensure the sample of this compound is free of air bubbles.

-

Inject the sample into the U-tube of the density meter.

-

Allow the temperature of the sample to equilibrate to the set temperature of the instrument.

-

The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.

-

The density value is typically displayed directly by the instrument. Multiple readings should be taken to ensure consistency and accuracy.

-

Logical Relationship of Physical Properties

The following diagram illustrates the fundamental relationship between the substance and its characteristic physical properties.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. vernier.com [vernier.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. matestlabs.com [matestlabs.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

Solubility Profile of Ethyl 3-mercaptopropionate: A Technical Guide for Researchers

An in-depth examination of the solubility of ethyl 3-mercaptopropionate (B1240610) in a range of common organic solvents, complete with quantitative data and detailed experimental protocols for solubility determination.

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize ethyl 3-mercaptopropionate. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of its solubility in various organic solvents, presents quantitative data in a clear, tabular format, and outlines a standard experimental protocol for solubility determination.

Quantitative Solubility Data

The solubility of this compound was determined at 25°C in a variety of organic solvents. The data, expressed in grams per liter (g/L), is summarized in the table below for easy comparison.

| Solvent | Solvent Type | Solubility at 25°C (g/L) |

| Methanol | Polar Protic | 1250.21 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1193.75 |

| Acetonitrile | Polar Aprotic | 884.88 |

| Acetone | Polar Aprotic | 755.53 |

| 1,4-Dioxane | Polar Aprotic (Ether) | 716.32 |

| Ethanol | Polar Protic | 683.61 |

| Morpholine | Polar Aprotic | 685.39 |

| 4-Methylpyridine | Polar Aprotic | 586.98 |

| Isopropanol | Polar Protic | 457.08 |

| Methyl Acetate | Polar Aprotic (Ester) | 441.46 |

| Dimethoxymethane | Polar Aprotic (Ether) | 435.94 |

| n-Propanol | Polar Protic | 424.37 |

| 1,2,4-Trichlorobenzene | Nonpolar | 379.37 |

| n-Butanol | Polar Protic | 356.18 |

| Ethyl Acetate | Polar Aprotic (Ester) | 311.12 |

| Ethylene Carbonate | Polar Aprotic | 309.56 |

| Propanediol Butyl Ether | Polar Aprotic (Ether) | 286.42 |

| Isobutanol | Polar Protic | 276.22 |

| Cyrene | Polar Aprotic | 264.32 |

| tert-Butylamine | Polar Protic | 256.29 |

| 2-Ethoxyethyl Acetate | Polar Aprotic (Ester) | 244.94 |

| Methyl 4-tert-butylbenzoate | Nonpolar | 230.26 |

| Toluene | Nonpolar (Aromatic) | 167.1 |

| Triethyl Orthoformate | Nonpolar | 131.21 |

| 2-Ethylhexyl Acetate | Nonpolar (Ester) | 131.31 |

| n-Dodecanol | Nonpolar | 98.59 |

| p-tert-Butyltoluene | Nonpolar (Aromatic) | 75.25 |

| Water | Polar Protic | 25.14 |

Data sourced from publicly available chemical databases.[1]

Experimental Protocol for Solubility Determination

The following section details a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.[2][3] This method can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

-

Drying oven

Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the selected organic solvent. An excess of the solute is crucial to ensure that equilibrium with the undissolved phase is achieved.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to facilitate this separation.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid any undissolved solute, it is advisable to use a syringe fitted with a filter.

-

Quantification: Determine the concentration of this compound in the withdrawn aliquot using a suitable analytical method.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the saturated filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is fully evaporated, place the dish containing the non-volatile solute in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the solute is the final constant weight minus the initial weight of the empty dish. The solubility can then be calculated in g/L.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze these standards using a UV-Vis spectrophotometer (if the solute has a chromophore) or an HPLC system to generate a calibration curve of absorbance or peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same spectroscopic method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

The logical flow of the solubility determination process is visualized in the following diagram.

Figure 1. Workflow for determining the solubility of a liquid solute in an organic solvent.

References

The Multifaceted Reactivity of the Thiol Group in Ethyl 3-Mercaptopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-mercaptopropionate (B1240610) is a versatile bifunctional molecule whose utility in pharmaceutical and materials science is largely dictated by the reactivity of its thiol (-SH) group. This technical guide provides an in-depth exploration of the chemical behavior of this sulfur-containing moiety, offering insights into its acidity, nucleophilicity, and redox properties. Understanding these characteristics is paramount for harnessing the full potential of Ethyl 3-mercaptopropionate in research and development. This document summarizes key quantitative data, provides detailed experimental protocols for common reactions, and presents visual diagrams of important reaction pathways and workflows.

Physicochemical Properties of the Thiol Group

The reactivity of the thiol group in this compound is fundamentally governed by its intrinsic physicochemical properties, most notably its acidity.

Acidity and pKa

Key Reactions Involving the Thiol Group

The thiol group of this compound participates in a variety of important chemical transformations, making it a versatile handle for synthesis and functionalization.

Michael Addition (Thiol-Ene Reaction)

The deprotonated thiolate anion is a strong nucleophile and readily participates in Michael additions to α,β-unsaturated carbonyl compounds. This "thiol-ene" click reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions. These reactions can be initiated by a base or through photoinitiation.

Kinetic studies on the photoinitiated thiol-Michael reaction of butyl 3-mercaptopropionate (a close structural analog of this compound) with ethyl vinyl sulfone have shown that the addition of the thiolate anion to the double bond is the rate-limiting step.

Table 1: Representative Kinetic Data for Thiol-Michael Addition

| Thiol Reactant | Ene Reactant | Catalyst/Initiator | Rate-Limiting Step | Reference |

| Butyl 3-mercaptopropionate | Ethyl vinyl sulfone | Photobase generator | Addition of thiolate anion to the double bond | [1] |

| Glycol di(3-mercaptopropionate) | Ethyl vinyl sulfone | Photobase generator | Addition of thiolate anion to the double bond |

This protocol describes a general procedure for the photo-initiated thiol-ene reaction of this compound with an acrylate (B77674), which can be adapted for specific substrates.

Materials:

-

This compound

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

UV lamp (365 nm)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the desired amount of PEGDA in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the photoinitiator (typically 0.1-1 mol% relative to the ene groups) to the solution and stir until fully dissolved.

-

Add an equimolar amount of this compound to the reaction mixture with stirring.

-

Expose the stirred solution to UV light (365 nm) at room temperature.

-

Monitor the reaction progress using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H stretching band (around 2570 cm⁻¹) and the acrylate C=C stretching band (around 1635 cm⁻¹).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the thioether product.

Caption: Experimental workflow for a photo-initiated thiol-ene reaction.

Disulfide Bond Formation

The thiol group of this compound can be readily oxidized to form a disulfide bond. This reaction is a key process in protein folding and can be utilized in materials science for cross-linking applications. Common oxidizing agents include air (oxygen), hydrogen peroxide, and iodine. The rate of disulfide formation is pH-dependent, as the more nucleophilic thiolate anion is the reactive species.

This protocol outlines a simple method for the air oxidation of this compound to its corresponding disulfide.

Materials:

-

This compound

-

Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 8)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of this compound in the aqueous buffer solution (pH 8). The basic pH facilitates the deprotonation of the thiol to the more reactive thiolate.

-

Stir the solution vigorously in a flask open to the air. Oxygen from the air will act as the oxidizing agent.

-

The reaction can be slow and may take several hours to days. Monitor the formation of the disulfide by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, the disulfide product can be isolated by acidification of the solution followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

S-Alkylation

The nucleophilic thiol or thiolate can react with alkyl halides or other electrophiles in an S-alkylation reaction to form thioethers. This is a fundamental and widely used transformation in organic synthesis for the construction of more complex molecules.

This protocol provides a general procedure for the S-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., acetone (B3395972) or acetonitrile)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alkyl halide (1.0-1.2 equivalents) in the chosen solvent.

-

Add the base (1.5-2.0 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

-

After completion, filter off the solid base and wash it with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure thioether.

Role in Biological Systems: Inhibition of Polyphenol Oxidase

This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[2] This inhibitory action is of significant interest in the food industry and provides a clear example of the thiol group's interaction with a biological target.

The proposed mechanism involves the thiol group of this compound acting as a competitive inhibitor, likely by coordinating to the copper ions in the active site of the PPO enzyme. This prevents the natural phenolic substrates from binding and being oxidized, thus inhibiting the browning process.

Caption: Inhibition of Polyphenol Oxidase (PPO) by this compound.

Conclusion

The thiol group is the cornerstone of this compound's reactivity. Its acidity, potent nucleophilicity, and susceptibility to oxidation enable a diverse array of chemical transformations that are fundamental to its applications in organic synthesis, polymer chemistry, and as a modulator of biological systems. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound in their respective fields, paving the way for new discoveries and innovations in drug development and materials science.

References

In-Depth Technical Guide: The Mechanism of Action of Ethyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-mercaptopropionate (B1240610) (EMP), a sulfur-containing ester, has recently emerged as a research chemical with significant inhibitory effects on polyphenol oxidase (PPO), a key enzyme involved in enzymatic browning. This technical guide provides a comprehensive overview of the mechanism of action of EMP, focusing on its role as a competitive inhibitor of PPO. This document consolidates available quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. While the primary focus of current research has been on PPO inhibition, the potential for antioxidant activity and other biological interactions is also explored.

Core Mechanism of Action: Competitive Inhibition of Polyphenol Oxidase (PPO)

Recent studies have identified Ethyl 3-mercaptopropionate as a potent competitive inhibitor of polyphenol oxidase (PPO).[1][2] PPO is a copper-containing enzyme responsible for the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments in fruits and vegetables.[2] The inhibitory action of EMP is crucial in preventing this browning process, which has significant implications for the food industry and may be indicative of its potential for modulating other biological processes involving similar enzymatic mechanisms.

The mechanism of inhibition is characterized by the direct competition of EMP with the natural substrates of PPO for binding to the enzyme's active site.[1] Molecular modeling and dynamics simulations have revealed that EMP binds to key amino acid residues within the PPO active site, including the copper-coordinating histidines.[1] This binding event is thought to induce a more rigid conformation of the enzyme, thereby hindering its catalytic activity.[1]

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against PPO has been quantified, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) value provides a standardized measure of this potency.

| Compound | Target Enzyme | IC50 Value (nM) |

| This compound (EMP) | Purified potato PPO | 156.7 ± 17.26 |

| Table 1: Inhibitory potency of this compound against polyphenol oxidase. Data extracted from a 2025 study on the effects of EMP on fresh-cut produce.[1] |

Experimental Protocols

Polyphenol Oxidase (PPO) Inhibition Assay

While the full, detailed experimental protocol from the primary study is not publicly available, a general methodology for assessing PPO inhibition can be constructed based on standard enzymatic assays. This protocol serves as a representative workflow for researchers investigating the inhibitory effects of compounds like EMP on PPO.

Objective: To determine the inhibitory effect of this compound on the activity of polyphenol oxidase.

Materials:

-

Purified Polyphenol Oxidase (PPO) from a suitable source (e.g., potato, mushroom)

-

This compound (EMP)

-

Substrate solution (e.g., catechol, L-DOPA)

-

Phosphate (B84403) buffer (pH 6.5-7.0)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of PPO in a suitable buffer. Prepare a stock solution of the substrate (e.g., 15 mmol/L L-DOPA).

-

Inhibitor Preparation: Prepare a series of dilutions of EMP in the same buffer.

-

Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, the PPO enzyme solution, and a specific concentration of the EMP solution (or buffer for the control).

-

Initiation of Reaction: Add the substrate solution to the reaction mixture to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the product of L-DOPA oxidation) over a set period (e.g., 180 seconds). The rate of increase in absorbance is proportional to the PPO activity.

-

Data Analysis: Calculate the percentage of inhibition for each EMP concentration compared to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for PPO Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on PPO activity.

Molecular Dynamics (MD) Simulation

The molecular interactions between EMP and PPO have been elucidated using molecular modeling and dynamics simulations.[1] While the specific parameters from the original study are unavailable, a general protocol for such a simulation is outlined below.

Objective: To simulate the binding of this compound to the active site of polyphenol oxidase and analyze the stability and nature of the interaction.

Software:

-

Molecular docking software (e.g., AutoDock, Glide)

-

Molecular dynamics simulation package (e.g., GROMACS, AMBER)

-

Visualization software (e.g., PyMOL, VMD)

Procedure:

-

System Preparation:

-

Obtain the 3D structure of PPO from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the ligand (EMP) structure and optimize its geometry.

-

Perform molecular docking to predict the binding pose of EMP in the PPO active site.

-

-

MD Simulation Setup:

-

Place the docked protein-ligand complex in a simulation box with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

Apply a force field (e.g., GROMOS, AMBER) to describe the atomic interactions.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.

-

Production Run: Run the simulation for a sufficient time (e.g., 100 ns) without restraints to observe the dynamics of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the binding pose (e.g., Root Mean Square Deviation - RMSD).

-

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between EMP and PPO residues.

-

Calculate binding free energies to quantify the strength of the interaction.

-

Molecular Dynamics Simulation Workflow

Caption: General workflow for molecular dynamics simulation of the EMP-PPO complex.

Potential Antioxidant Activity

The presence of a thiol (-SH) group in the structure of this compound suggests potential antioxidant activity. Thiols are known to act as reducing agents and can scavenge free radicals. However, to date, there are no specific published studies that have experimentally quantified the antioxidant capacity of EMP using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Further research is warranted to investigate this potential mechanism of action. A standard DPPH assay protocol that could be adapted for this purpose is outlined below.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (EMP)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Sample Preparation: Prepare a series of dilutions of EMP in the same solvent. Prepare similar dilutions for the positive control.

-

Reaction: In a cuvette or microplate well, mix the DPPH solution with each dilution of the EMP solution or the positive control. A blank containing only the solvent and DPPH should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The concentration of EMP required to scavenge 50% of the DPPH radicals (IC50) can then be determined.

Logical Flow of Antioxidant Potential Investigation

Caption: Logical flow for investigating the antioxidant potential of this compound.

Other Potential Biological Activities and Future Directions

The current body of research on the specific biological activities of this compound beyond PPO inhibition is limited. Its use as an intermediate in the synthesis of pharmaceuticals suggests that derivatives of EMP may possess a range of biological effects. However, dedicated studies on the direct interaction of EMP with other enzymes, receptors, or signaling pathways are scarce in the public domain.

Future research should aim to:

-

Elucidate the full kinetic profile of PPO inhibition by EMP , determining parameters such as the inhibition constant (Ki).

-

Experimentally validate the predicted binding mode through techniques like X-ray crystallography of the EMP-PPO complex.

-

Systematically screen EMP against a panel of other enzymes , particularly those with metal-containing active sites, to assess its specificity.

-

Conduct cell-based assays to investigate the effects of EMP on cellular processes, such as cell viability, proliferation, and signaling pathways.

-

Perform comprehensive studies on its antioxidant properties using a variety of assays to understand the full scope of its radical scavenging capabilities.

Conclusion

This compound is a potent competitive inhibitor of polyphenol oxidase, with a well-defined mechanism of action involving direct binding to the enzyme's active site. This inhibitory activity is supported by quantitative data and molecular modeling studies. While its thiol group suggests potential antioxidant properties, this remains to be experimentally confirmed. The exploration of other potential biological targets for EMP is a promising area for future research, which could expand its applications in drug development and other scientific fields. This technical guide provides a foundational understanding of the current knowledge of EMP's mechanism of action and a framework for future investigations.

References

A Technical Guide to Ethyl 3-mercaptopropionate: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-mercaptopropionate (B1240610), a key reagent in various research and development applications, including the synthesis of pharmaceutical compounds. This document details its commercial availability, typical purity grades, and analytical methodologies for quality assessment. Furthermore, it presents a representative synthesis protocol and a typical workflow for its procurement and use in a research setting.

Commercial Availability and Purity Grades

Ethyl 3-mercaptopropionate is readily available from a variety of chemical suppliers, catering to different scales of research and production needs. The purity of commercially available this compound typically ranges from 95% to over 99%, with the most common analytical method for purity verification being Gas Chromatography (GC). Below is a summary of prominent suppliers and their offered purity grades.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 99%[1] | - |

| Thermo Scientific | 98%[2] | GC (>=97.5 %)[2] |

| TCI Chemicals | >98.0%[3] | GC[3] |

| Santa Cruz Biotechnology | ≥97%[4] | - |

| Ambeed, Inc. (via Sigma-Aldrich) | 99%[1] | - |

| CymitQuimica | Min. 95% | - |

| Biosynth | - | - |

| Spectrum Chemical | Approx. 99% | - |

It is important for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

| Property | Value |

| CAS Number | 5466-06-8[5] |

| Molecular Formula | C5H10O2S[5] |

| Molecular Weight | 134.2 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 75-76 °C at 10 mmHg[5] |

| Density | 1.059 g/mL at 20 °C[5] |

| Refractive Index | 1.4560 to 1.4580 (20°C, 589 nm)[2] |

| Flash Point | 72 °C[6] |

Experimental Protocols

Representative Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695), often catalyzed by an acid. Below is a representative laboratory-scale protocol adapted from literature procedures.

Materials:

-

3-Mercaptopropionic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 3-mercaptopropionic acid with 3 moles of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 moles) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is most commonly determined by Gas Chromatography with a Flame Ionization Detector (GC-FID). The following is a hypothetical but typical set of GC parameters that could be used for this analysis.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

-

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a research laboratory from identifying the need for this compound to its final use in an experiment.

Caption: Workflow for procuring and using this compound in a research setting.

References

- 1. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]

- 2. This compound | 5466-06-8 | FE62969 [biosynth.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 5466-06-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 5466-06-8 [thegoodscentscompany.com]

An In-depth Technical Guide to Ethyl 3-mercaptopropionate (CAS 5466-06-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-mercaptopropionate (B1240610) (CAS 5466-06-8) is a versatile organosulfur compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. Its characteristic thiol group imparts unique reactivity, making it a valuable tool in various chemical transformations. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

The fundamental properties of Ethyl 3-mercaptopropionate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 5466-06-8 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₂S | [3] |

| Molecular Weight | 134.2 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Skunky, meaty | [4] |

| Density | 1.059 g/mL at 20 °C | [4] |

| Boiling Point | 75-76 °C at 10 mmHg | [4] |

| Flash Point | 72 °C | [3] |

| Refractive Index | 1.457 at 20 °C | [4] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents and strong bases. | [4] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals corresponding to the ethyl and mercaptopropionate moieties of the molecule. Key shifts include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and two triplets for the methylene protons adjacent to the sulfur and carbonyl groups, respectively. The proton of the thiol group will appear as a triplet.[5][6] |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon, the two methylene carbons of the propionate (B1217596) backbone, and the two carbons of the ethyl group. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (134.2 g/mol ). Fragmentation patterns can provide further structural information.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), the S-H stretching of the thiol group (around 2550 cm⁻¹), and C-H stretching of the alkyl groups. |

Note: For detailed spectra, please refer to spectral databases such as the NIST WebBook or SDBS.[7]

Synthesis

This compound can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol (B145695). A representative experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[9]

Materials:

-

3-mercaptopropionic acid

-

Ethanol

-

Catalyst (e.g., 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate)

-

Microchannel reactor

-

Pumps

-

Distillation apparatus

Procedure:

-

Prepare a solution of 3-mercaptopropionic acid and the catalyst.

-

Separately, prepare a feed of ethanol.

-

Using pumps, introduce the 3-mercaptopropionic acid/catalyst solution and the ethanol into a microchannel reactor at a controlled molar ratio (e.g., 1:4 acid to ethanol).

-

Maintain the reaction temperature at 80 °C and apply back pressure (0.3-0.5 MPa) to keep the ethanol in the liquid phase.

-

Set the residence time in the reactor to approximately 40 seconds.

-

Collect the reaction mixture and allow it to stand for phase separation.

-

Separate the upper organic layer and purify by distillation to obtain this compound.

Caption: Synthesis workflow for this compound.

Applications

Polymer Chemistry: Chain Transfer Agent

This compound is widely used as a chain transfer agent (CTA) in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution of polymers.[] The thiol group readily donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one.

Mechanism of Chain Transfer:

-

Chain Propagation: A polymer radical (P•) propagates by adding to a monomer (M).

-

Chain Transfer: The polymer radical abstracts a hydrogen atom from this compound (R-SH), terminating the polymer chain (P-H) and forming a thiyl radical (R-S•).

-

Re-initiation: The thiyl radical adds to a new monomer molecule, initiating a new polymer chain.

Caption: Mechanism of chain transfer using this compound.

Thiol-Ene "Click" Chemistry

The thiol group of this compound can participate in thiol-ene "click" reactions, which are highly efficient and versatile for the synthesis of well-defined materials, such as hydrogels for biomedical applications.[9][10][11] This reaction involves the addition of the thiol across a carbon-carbon double bond ('ene'), often initiated by UV light or a base catalyst.

Experimental Protocol: Photo-Initiated Thiol-Ene Hydrogel Synthesis [9]

Materials:

-

This compound (Thiol)

-

Poly(ethylene glycol) diacrylate (PEGDA) (Ene)

-

2-hydroxy-2-methylpropiophenone (Photoinitiator)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of PEGDA in PBS.

-

Dissolve the photoinitiator in the PEGDA solution.

-

Add this compound to the PEGDA-initiator solution at the desired molar ratio of thiol to ene groups.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a mold.

-

Expose the solution to UV light (e.g., 365 nm) to initiate polymerization and gelation.

Caption: Workflow for photo-initiated thiol-ene hydrogel synthesis.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including HIV protease inhibitors and anti-MRSA cephalosporins.[4] The thiol group can be used to introduce sulfur-containing moieties or can be further modified in multi-step synthetic pathways.

Hypothetical Synthetic Step in Drug Development:

The nucleophilic nature of the thiol group allows it to be used in reactions such as Michael additions or nucleophilic substitutions to construct key fragments of drug molecules. For instance, it could be reacted with an appropriate electrophile to form a thioether linkage, which is a common structural motif in various bioactive compounds. While specific proprietary synthetic routes for marketed drugs are often not fully disclosed, the general reactivity of this compound makes it a valuable precursor.[12][13][14][15][16][17][18][19]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound, 5466-06-8 [thegoodscentscompany.com]

- 3. This compound | 5466-06-8 | FE62969 [biosynth.com]

- 4. This compound | 5466-06-8 [chemicalbook.com]

- 5. This compound(5466-06-8) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Propanoic acid, 3-mercapto-, ethyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]

- 18. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]

Health and safety considerations for handling Ethyl 3-mercaptopropionate

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl 3-mercaptopropionate (B1240610)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Ethyl 3-mercaptopropionate (CAS No. 5466-06-8), a compound used as a synthetic intermediate and flavoring agent.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel.

Physicochemical Properties

Understanding the physicochemical properties of a substance is the first step in a robust safety assessment.

| Property | Value | Reference |

| Molecular Formula | C5H10O2S | [2][3][4] |

| Molecular Weight | 134.20 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [2][3][6] |

| Odor | Stench, skunky, meaty | [1][2][6] |

| Boiling Point | 75-76 °C @ 10 mmHg | [2][3][6] |

| Flash Point | 72 °C (161.6 °F) | [2][6][7] |

| Specific Gravity | 1.039 - 1.059 g/mL at 20 °C | [2][3][6] |

| Vapor Density | 4.63 | [2][4][6] |

| Solubility | Soluble in ethanol | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Statements:

-

H227: Combustible liquid.

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation.[2] High concentrations may lead to central nervous system depression, headache, nausea, and vomiting.[2]

-

Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[2][6]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][8]

-

Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][6]

-

For maintaining product quality, refrigeration is recommended.[4]

First Aid Measures

In case of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Eliminate all ignition sources.[6]

-

Use a spark-proof tool for cleanup.[2]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][4]

-

Ensure adequate ventilation during cleanup.[2]

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.[2][6]

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the hazard classifications are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Representative OECD 404 Protocol)

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The skin reactions are graded according to a standardized scoring system.

-

Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant based on these scores.

Acute Eye Irritation/Corrosion (Representative OECD 405 Protocol)

-

Animal Model: Healthy young adult albino rabbits are used.

-

Application: A single 0.1 mL dose of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Scoring: The ocular reactions are scored using a standardized system.

-

Analysis: The substance is classified based on the severity and persistence of the observed eye lesions.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical like this compound.

Caption: A generalized workflow for chemical hazard and risk assessment.

Personal Protective Equipment Logic

The following diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Caption: Decision tree for selecting appropriate PPE when handling the substance.

References

- 1. This compound | 5466-06-8 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.ie [fishersci.ie]

- 5. scent.vn [scent.vn]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 5466-06-8 [thegoodscentscompany.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application of Ethyl 3-mercaptopropionate in Emulsion Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers and latexes with numerous applications in coatings, adhesives, textiles, and biomedical fields.[1] A key aspect of this process is the precise control over the polymer's molecular weight and particle size, which dictates the final material properties. Ethyl 3-mercaptopropionate (B1240610), a member of the mercaptan family, serves as a highly effective chain-transfer agent (CTA) in the emulsion polymerization of acrylic monomers.[2] Its primary function is to regulate the molecular weight and narrow the molecular weight distribution of the resulting polymers.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of Ethyl 3-mercaptopropionate in emulsion polymerization.

Mechanism of Action: Chain Transfer

Caption: Chain transfer mechanism of this compound.

Applications